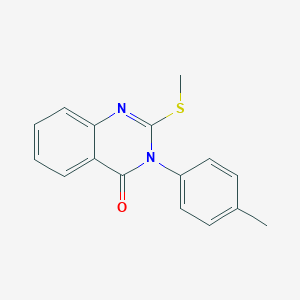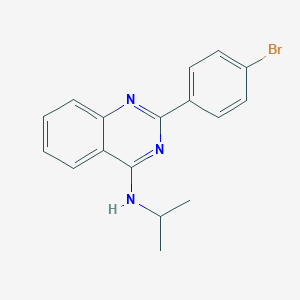![molecular formula C12H11N3O3 B361213 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid CAS No. 344956-97-4](/img/structure/B361213.png)
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid is an organic compound with the molecular formula C12H11N3O3 This compound is characterized by the presence of a pyrazole ring, a benzoic acid moiety, and a carbonyl group linking them It is a white crystalline powder that is soluble in polar solvents such as alcohols, ketones, and esters
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid typically involves the following steps:
Methylation of Pyrazole: The pyrazole ring is first methylated at the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Carbonyl Intermediate: The methylated pyrazole is then reacted with phosgene or a phosgene equivalent to introduce the carbonyl group.
Coupling with Benzoic Acid: The carbonyl intermediate is finally coupled with benzoic acid or its derivatives under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}phenylacetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzamide: Similar structure but with an amide group instead of the carboxylic acid.
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzonitrile: Similar structure but with a nitrile group instead of the carboxylic acid.
Uniqueness
4-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzoic acid is unique due to its specific combination of functional groups, which allows for diverse reactivity and potential applications. The presence of both the pyrazole ring and the benzoic acid moiety provides a versatile scaffold for the development of new compounds with tailored properties for various scientific and industrial applications.
Properties
IUPAC Name |
4-[(1-methylpyrazole-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-15-7-6-10(14-15)11(16)13-9-4-2-8(3-5-9)12(17)18/h2-7H,1H3,(H,13,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUQFRRTLBLUGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B361130.png)



![4-Phenoxy-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B361164.png)

![4-(4-Phenylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B361169.png)
![3-ethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B361182.png)
![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B361183.png)
![2-(3,4-dimethylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B361200.png)
![3-allyl-2-(ethylsulfanyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B361211.png)
![N-cyclopentyl-3-{[2-(cyclopentylcarbamoyl)ethyl]sulfanyl}propanamide](/img/structure/B361222.png)
![N-butyl-3-chloro-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B361231.png)
![3-Chloro-5-(4-methylphenyl)-2-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B361233.png)
